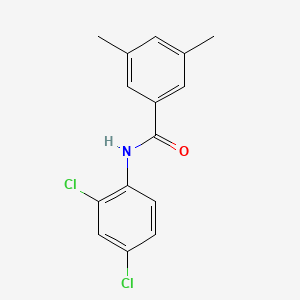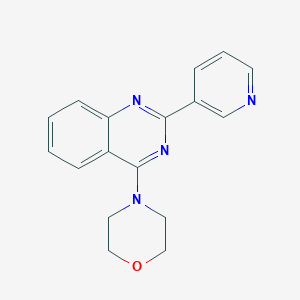
N-(2,4-dichlorophenyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-3,5-dimethylbenzamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It was first introduced in the market in 1974 and has since become one of the most commonly prescribed drugs worldwide. Diclofenac is known for its potent anti-inflammatory, analgesic, and antipyretic properties. The chemical structure of diclofenac is shown below:
作用機序
Diclofenac works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, diclofenac reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). Diclofenac has also been shown to inhibit the migration of immune cells to the site of inflammation. In addition, diclofenac has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
Diclofenac has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, there are some limitations to the use of diclofenac in laboratory experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, diclofenac may have off-target effects that could confound experimental results.
将来の方向性
There are several future directions for the study of diclofenac. One area of interest is the potential use of diclofenac in the treatment of cancer. Recent studies have shown that diclofenac may have anti-cancer properties and may be effective in the treatment of certain types of cancer. Another area of interest is the potential use of diclofenac in the treatment of Alzheimer's disease and other neurological disorders. Diclofenac has been shown to have neuroprotective effects and may be effective in the treatment of these conditions. Finally, there is ongoing research into the development of new N-(2,4-dichlorophenyl)-3,5-dimethylbenzamides that are more effective and have fewer side effects than current drugs, including diclofenac.
Conclusion:
In conclusion, diclofenac is a widely used N-(2,4-dichlorophenyl)-3,5-dimethylbenzamide that has potent anti-inflammatory, analgesic, and antipyretic properties. It has been extensively studied for its biochemical and physiological effects, and has been shown to be effective in the treatment of a variety of conditions. While there are some limitations to the use of diclofenac in laboratory experiments, it remains an important tool for researchers in the study of inflammation and pain. Ongoing research into the potential use of diclofenac in the treatment of cancer, Alzheimer's disease, and other neurological disorders is promising and may lead to new treatments in the future.
合成法
Diclofenac can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form 2,4-dichlorophenylacetyl chloride. The resulting compound is then reacted with 3,5-dimethylphenol to form diclofenac. The overall reaction can be represented as follows:
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been shown to be effective in the treatment of acute pain, such as postoperative pain, dental pain, and menstrual pain. In addition, diclofenac has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-5-10(2)7-11(6-9)15(19)18-14-4-3-12(16)8-13(14)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOXERNZCDRAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)
![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)

![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)

![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)



